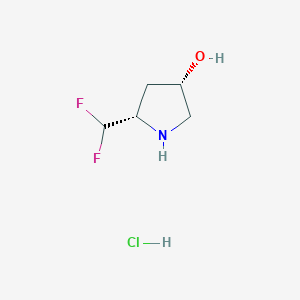
(3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrrolidines.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic applications due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of (3S,5S)-5-(Difluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites.
類似化合物との比較
- (3S,5S)-5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride
- (3S,5S)-5-(Methyl)pyrrolidin-3-ol hydrochloride
- (3S,5S)-5-(Chloromethyl)pyrrolidin-3-ol hydrochloride
Uniqueness:
- Difluoromethyl Group: The presence of the difluoromethyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Hydroxyl Group: The hydroxyl group adds to its reactivity and potential applications in various fields.
特性
分子式 |
C5H10ClF2NO |
|---|---|
分子量 |
173.59 g/mol |
IUPAC名 |
(3S,5S)-5-(difluoromethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)4-1-3(9)2-8-4;/h3-5,8-9H,1-2H2;1H/t3-,4-;/m0./s1 |
InChIキー |
JJSLCSJUVCKQJP-MMALYQPHSA-N |
異性体SMILES |
C1[C@@H](CN[C@@H]1C(F)F)O.Cl |
正規SMILES |
C1C(CNC1C(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


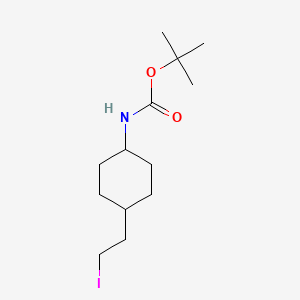
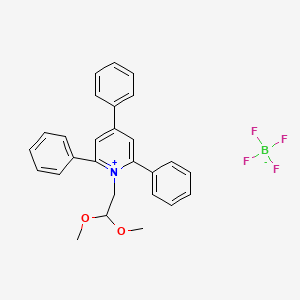
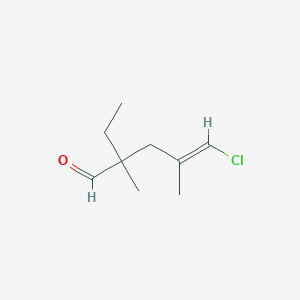
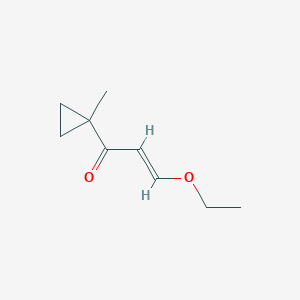
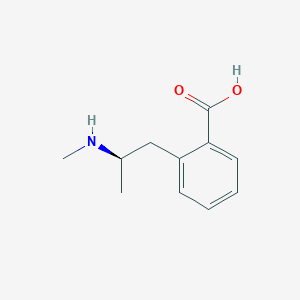
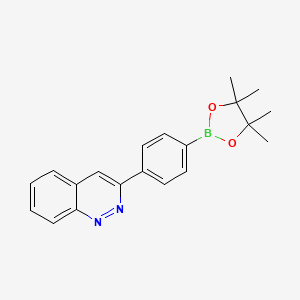
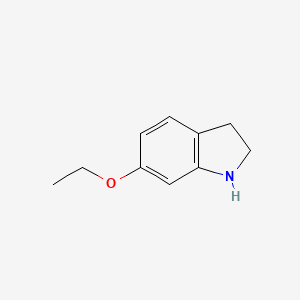
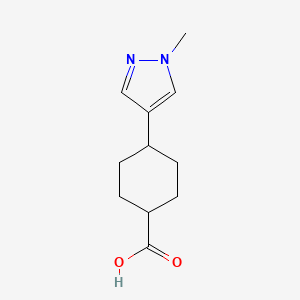

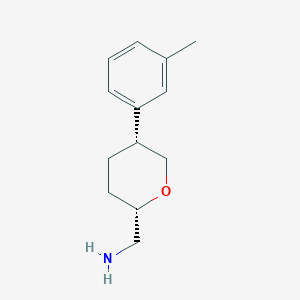

![2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13340181.png)
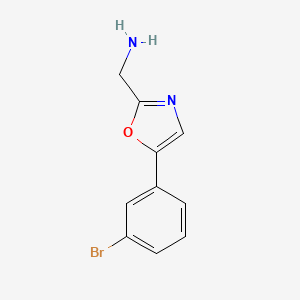
![tert-Butyl (R)-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13340193.png)
